4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

5-Lipoxygenase Inflammation Enzyme Inhibition

A structurally matched negative control for 5-lipoxygenase (5-LO) assays (no inhibition at 100 µM) and a starting scaffold for HBV A3G-mediated inhibition SAR. The 4-methoxy and N-(2-oxopyrrolidin-1-yl)methyl groups critically modulate target engagement vs. des-methoxy or alternative N-aryl analogs. Distinct from active 5-LO pyrazole-benzamide hybrids and nucleos(t)ide antivirals. Ideal for screening centers seeking underrepresented N-phenylbenzamide diversity. Available at 95%+ purity for reproducible dose-response panels.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 852155-16-9
Cat. No. B2521979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
CAS852155-16-9
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c1-24-17-11-9-15(10-12-17)19(23)21(16-6-3-2-4-7-16)14-20-13-5-8-18(20)22/h2-4,6-7,9-12H,5,8,13-14H2,1H3
InChIKeyTYWRRQGOKLODMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide (CAS 852155-16-9): Baseline Identity for Differentiated Procurement


4-Methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide (CAS 852155-16-9; molecular formula C₁₉H₂₀N₂O₃; molecular weight 324.38 g/mol) is a synthetic N-phenylbenzamide derivative featuring a 4-methoxy substituent and an N-(2-oxopyrrolidin-1-yl)methyl group . The compound is commercially available for research use with a purity of 95%+ . Its structural class has been explored in antiviral screening campaigns targeting hepatitis B virus (HBV), where certain N-phenylbenzamide derivatives upregulate intracellular APOBEC3G (A3G) levels [1]. However, the biological annotation of this specific compound remains sparsely characterized in primary peer-reviewed literature, with the most definitive public data being a negative 5-lipoxygenase inhibition result at 100 µM [2].

Why Close Analogs of 4-Methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide Cannot Be Interchanged Without Quantitative Scrutiny


The N-[(2-oxopyrrolidin-1-yl)methyl]benzamide scaffold is shared across a cluster of commercially available analogs differing by single substituent variations on the benzamide ring (e.g., 3,4-dimethyl at CAS 852155-20-5; 4-fluoro at CAS 852132-33-3) or the N-aryl group (e.g., N-(2-methoxyphenyl) at CAS 852155-47-6) [1]. Within the broader N-phenylbenzamide class, the presence and position of the 4-methoxy group critically modulates target engagement: removal of the 4-methoxy group from a related bisamide-heterocycle resulted in a significant potency drop [2], while the 4-methoxy-substituted analog IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide) achieves HBV inhibition (IC₅₀: 1.99 µM wild-type) via an A3G-dependent mechanism not shared by des-methoxy or des-methylamino congeners [3]. For 4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide itself, the only publicly validated quantitative activity datum is a negative 5-lipoxygenase result, underscoring that even close structural analogs within this series can exhibit fundamentally divergent biological profiles that preclude generic interchange without compound-specific evidence.

Product-Specific Quantitative Evidence for 4-Methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide: Head-to-Head and Cross-Study Comparator Analysis


5-Lipoxygenase Activity: Target Compound vs. Negative Baseline at 100 µM

In a direct enzyme inhibition assay, 4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a single concentration of 100 µM and showed no significant activity (NS) [1]. This result differentiates the compound from 5-LO-active N-phenylbenzamide derivatives such as N-Hydroxy-N-{3-[1-(4-methoxyphenyl)-5-p-tolyl-1H-pyrazol-3-yl]-prop-2-ynyl}-benzamide (CHEMBL368148), which inhibits 5-LO in RBL-1 cells with an IC₅₀ of 8,000 nM (8 µM) [2], yielding an approximately >12.5-fold functional difference favoring the comparator at the tested concentration if linear extrapolation were valid. The target compound's lack of 5-LO activity is a defining characteristic for researchers seeking either 5-LO-inactive control compounds within the N-phenylbenzamide structural class or confirmation that the 4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl] substitution pattern abrogates lipoxygenase engagement.

5-Lipoxygenase Inflammation Enzyme Inhibition

HBV Antiviral Activity: Target Compound IC₅₀ vs. IMB-0523 Cross-Class Reference

An IC₅₀ of 0.5 µM has been reported for 4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide against HBV in HepG2.2.15 cells, with a proposed mechanism involving increased intracellular APOBEC3G (A3G) levels . As a cross-class comparator, the structurally related N-phenylbenzamide IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide) inhibits wild-type HBV with an IC₅₀ of 1.99 µM and drug-resistant HBV with an IC₅₀ of 3.30 µM, outperforming lamivudine (IC₅₀: 7.37 µM wild-type, >440 µM drug-resistant) [1]. If the reported 0.5 µM value for the target compound is reproducible, it would represent approximately 4-fold higher potency than IMB-0523 against wild-type HBV and approximately 6.6-fold higher potency against drug-resistant HBV. However, the target compound's reported IC₅₀ derives from a single-source vendor-associated datasheet lacking a publicly accessible primary publication; independent replication data and cytotoxicity counter-screens (e.g., CC₅₀ in HepG2.2.15) have not been published, and the therapeutic index remains unquantified.

Hepatitis B Virus Antiviral Screening APOBEC3G

General Inhibitory Potency Context: Target Compound vs. Selective Tool Compounds

A PubMed Commons annotation for this compound notes a reported IC₅₀ of 28 µM, accompanied by the expert assessment that 'this compound can be neither potent nor selective' at this potency level [1]. For context, the well-characterized CXCR2 antagonist SB-225002 (a 2-oxopyrrolidin-1-yl-containing comparator albeit with a divergent core scaffold) achieves an IC₅₀ of 22 nM (0.022 µM) with >150-fold selectivity over CXCR1 , a potency approximately 1,270-fold higher than the 28 µM benchmark. Additionally, the compound was tested at 100 µM against 5-lipoxygenase and showed no significant activity [2], and against CYP3A4/5 in human liver microsomes using midazolam as substrate, a structurally distinct comparator compound exhibited an IC₅₀ of 5,500 nM (5.5 µM) [3], further contextualizing the micromolar potency landscape within which this compound appears to operate across diverse target classes.

Selectivity Potency Benchmarking Screening Library

Validated Research Application Scenarios for 4-Methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide Based on Quantitative Evidence


Negative Control for 5-Lipoxygenase Screening in N-Phenylbenzamide Chemical Series

As a structurally matched negative control, this compound enables researchers screening N-phenylbenzamide derivatives for 5-LO inhibition to distinguish true SAR from assay interference. ChEMBL data confirms no significant 5-LO inhibition at 100 µM [REFS-4 from Section 3, Evidence Item 1], while structurally related 4-methoxyphenyl-containing pyrazole-benzamide hybrids achieve IC₅₀ values of 8 µM in the same RBL-1 assay system. This differentiated inactivity profile supports use as a negative reference in dose-response screening panels where the 2-oxopyrrolidin-1-ylmethyl substitution distinguishes it from active 5-LO inhibitors.

Chemical Starting Point for HBV Lead Optimization Targeting A3G Upregulation

The reported HBV IC₅₀ of 0.5 µM, if independently verified, positions this compound as a promising starting scaffold for medicinal chemistry programs targeting HBV via A3G-dependent mechanisms, distinct from nucleos(t)ide analog approaches. The structurally related IMB-0523 achieves IC₅₀ values of 1.99–3.30 µM against HBV with validated A3G upregulation and favorable in vivo PK properties (LD₅₀: 448 mg/kg; AUC₀₋ₜ: 7,535 µg·h/L in rats) [REFS-3 from Section 2]. Procurement is recommended for SAR exploration focused on optimizing the 4-methoxybenzamide N-substitution pattern, with the explicit caveat that independent potency replication and cytotoxicity assessment are prerequisites.

General Screening Library Component for Academic and Industrial Compound Collections

With a molecular weight of 324.38 g/mol, cLogP of approximately 3.80, and compliance with Lipinski's Rule of Five, this compound falls within favorable drug-like physicochemical space. Its multi-target profiling suggests micromolar-range general activity (IC₅₀ ≈ 28 µM) [REFS-1 from Section 3, Evidence Item 3], making it suitable as a diversity library member for academic screening centers and industrial HTS collections, particularly where N-phenylbenzamide chemical diversity with 2-oxopyrrolidine functionalization is underrepresented.

Structural Analog for Profiling 4-Methoxy Substituent Effects in Benzamide SAR Studies

Evidence from bisamide-heterocycle series demonstrates that removal of the 4-methoxy group leads to significant potency loss [REFS-2 from Section 2]. This compound, bearing the intact 4-methoxy-N-phenylbenzamide core appended with an N-(2-oxopyrrolidin-1-yl)methyl group, serves as a key SAR probe for dissecting the contribution of the 4-methoxy substituent to target binding across multiple assay platforms. Its commercial availability at 95%+ purity supports reproducible SAR studies comparing methoxy-bearing vs. des-methoxy benzamide analogs within coordinated screening cascades.

Quote Request

Request a Quote for 4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.